

An In-depth Technical Guide to the Chemical Properties of Yohimbine-13C,d3

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Compound of Interest

Compound Name: Yohimbine-13C,d3

Cat. No.: B12056476

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Yohimbine-13C,d3**, its biological mechanism of action, and detailed experimental protocols for its use as an internal standard in quantitative analysis.

Core Chemical Properties

Yohimbine-13C,d3 is a stable isotope-labeled version of Yohimbine, an indole alkaloid. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification of yohimbine.[1]

Property	Value	Source
Chemical Name	Yohimbine-(methyl-13C,d3 ester)	[2][3]
Molecular Formula	C ₂₀ ¹³ CH ₂₃ D ₃ N ₂ O ₃	[4][5]
Molecular Weight	358.45 g/mol	[2][3][4][5]
CAS Number	1261254-59-4	[2][3][4]
Isotopic Purity (¹³ C)	≥99 atom %	[2]
Isotopic Purity (D)	≥98 atom %	[2]
Mass Shift	M+4	[2][3]
Appearance	Solid	[1][2][3]
Melting Point	288-290 °C (decomposes)	[2][3]
Storage Temperature	-20°C	[1][2][3]

Spectroscopic and Chromatographic Data

While specific spectroscopic data for **Yohimbine-13C,d3** is not readily available in the public domain, the data for the parent compound, yohimbine, is well-characterized and essential for method development.

Mass Spectrometry

Yohimbine is readily ionized by electrospray ionization (ESI) in positive mode, typically forming a protonated molecule [M+H]⁺.^[6] The mass spectrum of yohimbine reveals characteristic fragment ions that are used for its identification and quantification in tandem mass spectrometry (MS/MS).

Table 2: Mass Spectrometric Properties of Unlabeled Yohimbine

Parameter	Value	Source
Precursor Ion [M+H] ⁺	m/z 355.2	[6][7]
Major Fragment Ions	m/z 224.1, 212.1, 144.1	[4][8]

For **Yohimbine-13C,d3**, the expected precursor ion [M+H]⁺ would be at m/z 359.2, reflecting the M+4 mass shift. The fragmentation pattern is expected to be similar to that of unlabeled yohimbine.

NMR Spectroscopy

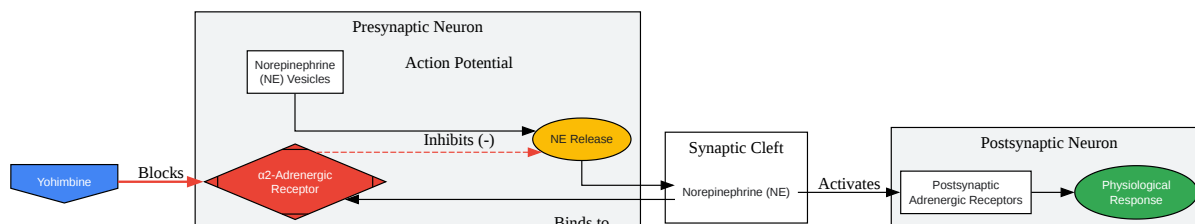
The following table summarizes the key chemical shifts observed in the ¹H and ¹³C NMR spectra of unlabeled yohimbine.

Table 3: NMR Spectroscopic Data for Unlabeled Yohimbine

Nucleus	Key Chemical Shifts (ppm)	Source
¹ H NMR	7.86, 7.46, 7.29, 7.12, 7.02, 4.22, 3.80	[8]
¹³ C NMR	175.6, 136.0, 134.5, 127.4, 121.4, 119.4, 118.1, 110.7, 108.2, 67.0, 61.3, 59.9, 52.9, 52.4, 52.0, 40.7, 36.7, 34.3, 31.5, 23.3, 21.7	[9]

Mechanism of Action: α2-Adrenergic Receptor Antagonism

Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[7][10][11] These receptors are primarily located on presynaptic nerve terminals and function as part of a negative feedback loop to regulate the release of norepinephrine. By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft. This results in heightened sympathetic nervous system activity.



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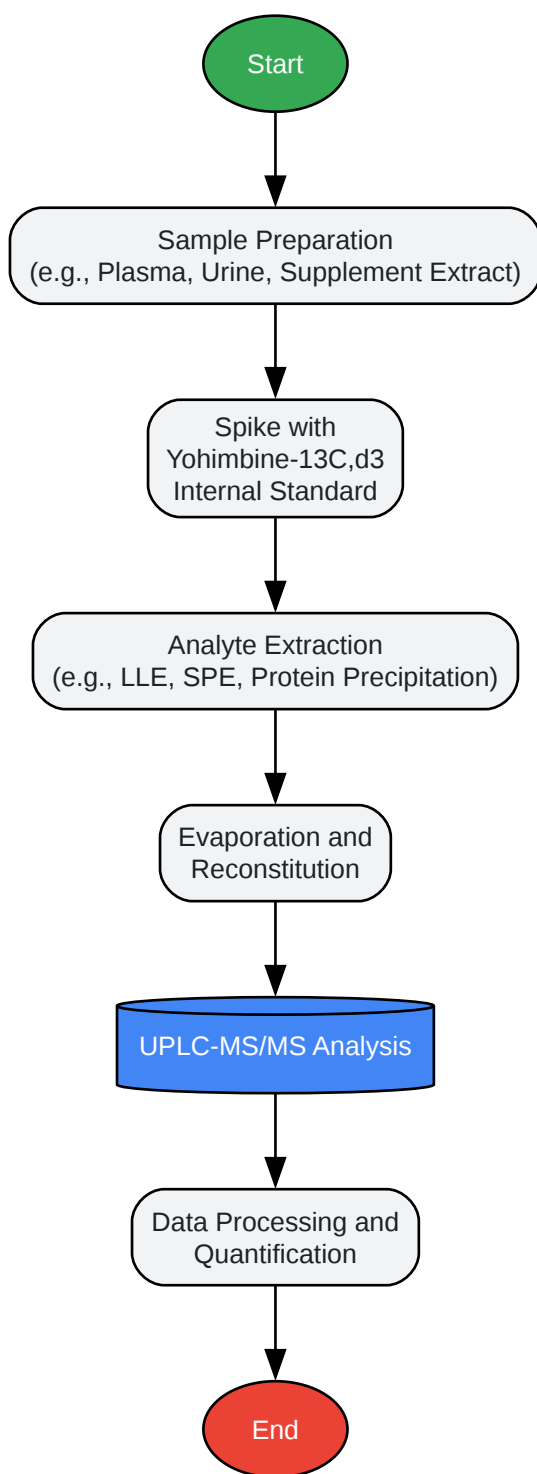
Caption: Yohimbine's antagonism of presynaptic α_2 -adrenergic receptors.

Experimental Protocols

Yohimbine-13C,d3 is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of yohimbine in various matrices, including dietary supplements and biological fluids.

General Workflow for Quantitative Analysis

The use of a stable isotope-labeled internal standard like **Yohimbine-13C,d3** is considered the gold standard for quantitative bioanalysis as it compensates for variability during sample preparation and analysis.



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Caption: General workflow for quantitative analysis using an internal standard.

Detailed Methodologies

The following protocol is a representative example for the quantification of yohimbine in a biological matrix using **Yohimbine-13C,d3** as an internal standard.

4.2.1. Preparation of Standard and Internal Standard Solutions

- Primary Stock Solution of Yohimbine (1 mg/mL): Accurately weigh and dissolve 10 mg of yohimbine hydrochloride in 10 mL of methanol.
- Working Standard Solutions: Serially dilute the primary stock solution with methanol or a suitable solvent to prepare a series of calibration standards with concentrations ranging from approximately 0.1 ng/mL to 100 ng/mL.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **Yohimbine-13C,d3** in 1 mL of methanol.
- Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration appropriate for the expected analyte concentration in the samples (e.g., 10 ng/mL).

4.2.2. Sample Preparation (Plasma)

- To 100 µL of plasma sample (calibrant, quality control, or unknown), add a specific volume (e.g., 10 µL) of the **Yohimbine-13C,d3** internal standard working solution.
- Perform protein precipitation by adding a threefold volume of cold acetonitrile (e.g., 300 µL).
- Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

4.2.3. UPLC-MS/MS Analysis

The following are typical parameters for the analysis of yohimbine. Method optimization is recommended for specific instrumentation.

Table 4: Representative UPLC-MS/MS Parameters

Parameter	Recommended Setting
UPLC Column	C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 μ m, 2.1 x 50 mm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. A typical gradient might be 5% to 95% B over 5 minutes.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Yohimbine)	Precursor: 355.2 \rightarrow Product: 144.1
MRM Transition (Yohimbine-13C,d3)	Precursor: 359.2 \rightarrow Product: 144.1
Collision Energy	Optimized for the specific instrument, typically in the range of 20-40 eV

4.2.4. Quantification

The concentration of yohimbine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.

Conclusion

Yohimbine-13C,d3 is an indispensable tool for the accurate and precise quantification of yohimbine in complex matrices. Its well-defined chemical and physical properties, combined with the established analytical methodologies, make it a reliable choice for researchers in

pharmacology, drug metabolism, and quality control of dietary supplements. The understanding of yohimbine's mechanism of action as an α 2-adrenergic receptor antagonist provides the biological context for its physiological effects and therapeutic applications.

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